Di([1,1'-biphenyl]-4-yl)phosphane
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Overview
Description
Di([1,1’-biphenyl]-4-yl)phosphane is an organophosphorus compound characterized by the presence of a phosphine group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Di([1,1’-biphenyl]-4-yl)phosphane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with biphenyl derivatives. For instance, the reaction of chlorodiphenylphosphine with 4-bromobiphenyl in the presence of a base such as sodium hydride can yield the desired compound . Another method involves the use of Grignard reagents, where biphenyl magnesium bromide reacts with chlorophosphines .
Industrial Production Methods
Industrial production of di([1,1’-biphenyl]-4-yl)phosphane typically involves large-scale reactions using similar synthetic routes as mentioned above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Di([1,1’-biphenyl]-4-yl)phosphane undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Alkyl halides, sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Alkylated phosphines.
Scientific Research Applications
Di([1,1’-biphenyl]-4-yl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which di([1,1’-biphenyl]-4-yl)phosphane exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, altering the electronic and steric properties of the metal, thereby influencing the reactivity and selectivity of the catalytic reactions . The biphenyl structure provides rigidity and stability, enhancing its effectiveness as a ligand .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Another organophosphorus compound with similar applications but lacks the biphenyl structure, making it less rigid.
Triphenylphosphine: Widely used in catalysis, but the presence of three phenyl groups provides different steric and electronic properties compared to di([1,1’-biphenyl]-4-yl)phosphane.
Uniqueness
Di([1,1’-biphenyl]-4-yl)phosphane is unique due to its biphenyl backbone, which imparts rigidity and enhances its coordination ability with metal centers. This structural feature makes it particularly effective in catalytic applications where stability and selectivity are crucial .
Properties
CAS No. |
138076-08-1 |
---|---|
Molecular Formula |
C24H19P |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bis(4-phenylphenyl)phosphane |
InChI |
InChI=1S/C24H19P/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18,25H |
InChI Key |
QSKIYDJJVSUIIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)PC3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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